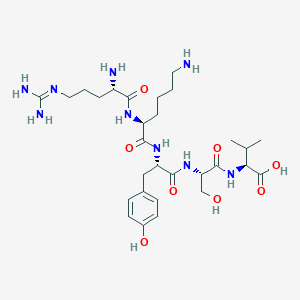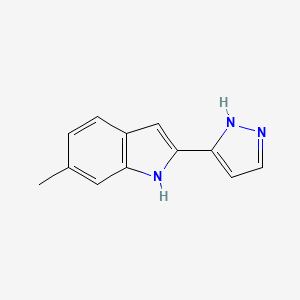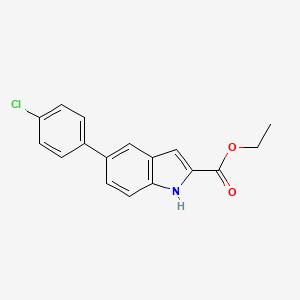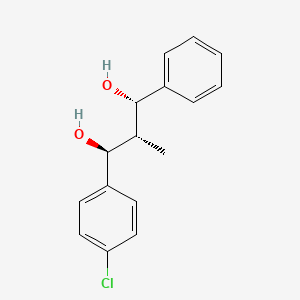![molecular formula C11H15NSn B14230521 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine CAS No. 823199-08-2](/img/structure/B14230521.png)
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 2-position and a trimethylstannyl-ethynyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine typically involves the reaction of 2-methyl-6-ethynylpyridine with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-Methyl-6-ethynylpyridine+Trimethyltin chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Stille Coupling: Typically involves a palladium catalyst and an organohalide.
Suzuki-Miyaura Coupling: Uses a palladium catalyst and a boronic acid or ester.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling, the product would be a new carbon-carbon bond formed between the pyridine ring and the organohalide.
Aplicaciones Científicas De Investigación
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands and catalysts.
Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry: May find use in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine exerts its effects depends on the specific application. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The pyridine ring can also coordinate to metal centers, influencing the reactivity and selectivity of the compound in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-(tributylstannyl)pyridine: Similar structure but with a tributylstannyl group instead of a trimethylstannyl group.
2-(Tributylstannyl)pyridine: Lacks the methyl group at the 2-position.
2-Ethynyl-6-methylpyridine: Lacks the stannyl group, featuring only an ethynyl group at the 6-position.
Uniqueness
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is unique due to the presence of both a trimethylstannyl group and a methyl group on the pyridine ring
Propiedades
Número CAS |
823199-08-2 |
|---|---|
Fórmula molecular |
C11H15NSn |
Peso molecular |
279.95 g/mol |
Nombre IUPAC |
trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-3-8-6-4-5-7(2)9-8;;;;/h4-6H,2H3;3*1H3; |
Clave InChI |
XMLMDEDMNWZDER-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C#C[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)


![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)

